molecular formula C11H10N4O2S B5781586 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone]

2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone]

Cat. No. B5781586
M. Wt: 262.29 g/mol
InChI Key: SJRUHWFQIKCDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone], also known as SMTBH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone] is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition can lead to the disruption of cellular signaling pathways, which can ultimately result in cell death.
Biochemical and Physiological Effects
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone] has been shown to have various biochemical and physiological effects in different types of cells and tissues. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria, and reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone] for lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in various types of assays and experiments. However, one limitation of using 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone] is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of certain experiments.

Future Directions

There are several potential future directions for research on 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone]. One area of interest is the development of more potent and selective analogs of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone] for use as drug candidates. Another area of research is the investigation of the mechanism of action of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone], which could lead to a better understanding of its potential applications in various fields. Additionally, further studies are needed to evaluate the safety and efficacy of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone] in animal models and eventually in human clinical trials.
Conclusion
In conclusion, 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone] is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone] and its analogs in various fields.

Synthesis Methods

The synthesis of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone] involves the reaction of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione with 2-methylphenylhydrazine in the presence of a suitable catalyst. The resulting compound is then purified using various techniques, including recrystallization and chromatography.

Scientific Research Applications

2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone] has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of medicinal chemistry, where 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone] has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

6-hydroxy-5-[(2-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-6-4-2-3-5-7(6)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRUHWFQIKCDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-5-[(2-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.